コレステ-5-エン-3-オン

概要

説明

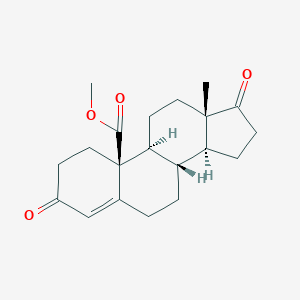

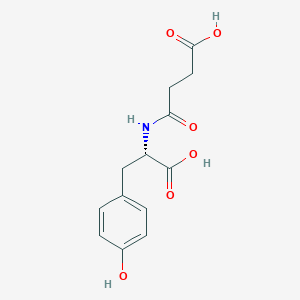

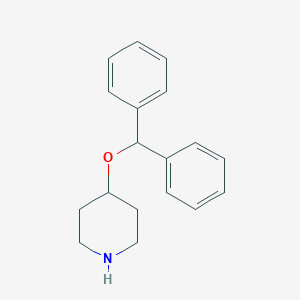

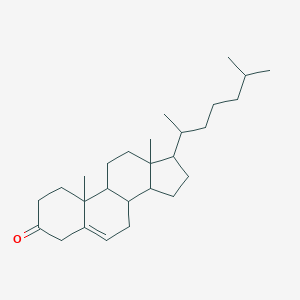

コレステ-5-エン-3-オンは、5-コレステレン-3-オンとしても知られており、コレステロールから誘導されたステロイド化合物です。ステロイド環構造の第3炭素にケトン基、第5炭素と第6炭素間に二重結合が存在することを特徴としています。

科学的研究の応用

作用機序

コレステ-5-エン-3-オンは、さまざまな分子機構を通じてその効果を発揮します。それは、コレステロールオキシダーゼなどの酵素によって触媒されるコレステロールの酸化と異性化に関与しています。 この化合物は、核因子κB(NFκB)の活性化を阻害することで、炎症性サイトカインの産生を抑制することができます 。このメカニズムは、特にその抗炎症作用と抗肥満作用において関連しています。

生化学分析

Biochemical Properties

Cholest-5-EN-3-one is involved in several biochemical reactions, primarily as an intermediate in the metabolism of cholesterol. One of the key enzymes that interact with cholest-5-EN-3-one is cholesterol oxidase, which catalyzes the oxidation of cholesterol to cholest-5-EN-3-one and subsequently to cholest-4-EN-3-one . This enzyme is crucial for the catabolism of cholesterol in microorganisms and has applications in clinical diagnostics and biotechnological processes.

In addition to cholesterol oxidase, cholest-5-EN-3-one interacts with various other enzymes and proteins involved in steroidogenesis. For instance, it serves as a substrate for 3β-hydroxysteroid dehydrogenase, which converts cholest-5-EN-3-one to pregnenolone, a precursor for steroid hormones . These interactions highlight the importance of cholest-5-EN-3-one in the synthesis of biologically active steroids.

Cellular Effects

Cholest-5-EN-3-one exerts significant effects on various cell types and cellular processes. In hepatocytes, it influences cholesterol homeostasis by modulating the expression of genes involved in cholesterol synthesis and uptake. Cholest-5-EN-3-one has been shown to regulate the activity of sterol regulatory element-binding proteins (SREBPs), which are key transcription factors controlling lipid metabolism . This regulation impacts cellular cholesterol levels and overall lipid homeostasis.

Furthermore, cholest-5-EN-3-one affects cell signaling pathways, particularly those related to inflammation and oxidative stress. It has been observed to modulate the activity of nuclear factor-kappa B (NF-κB), a transcription factor involved in the inflammatory response . By influencing NF-κB signaling, cholest-5-EN-3-one can impact the expression of pro-inflammatory cytokines and other mediators of inflammation.

Molecular Mechanism

The molecular mechanism of cholest-5-EN-3-one involves its interactions with specific biomolecules and enzymes. Cholest-5-EN-3-one binds to cholesterol oxidase, facilitating the oxidation of cholesterol to cholest-5-EN-3-one . This binding interaction is essential for the enzymatic conversion and subsequent metabolic processes.

Additionally, cholest-5-EN-3-one acts as a substrate for 3β-hydroxysteroid dehydrogenase, which catalyzes its conversion to pregnenolone . This enzymatic reaction is a critical step in the biosynthesis of steroid hormones, highlighting the role of cholest-5-EN-3-one in endocrine function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of cholest-5-EN-3-one can vary over time. The stability and degradation of cholest-5-EN-3-one are influenced by factors such as temperature, pH, and the presence of oxidative agents. Studies have shown that cholest-5-EN-3-one is relatively stable under physiological conditions but can undergo degradation in the presence of strong oxidizing agents .

Long-term effects of cholest-5-EN-3-one on cellular function have been observed in both in vitro and in vivo studies. Prolonged exposure to cholest-5-EN-3-one can lead to alterations in gene expression and cellular metabolism, impacting processes such as lipid synthesis and inflammatory responses .

Dosage Effects in Animal Models

The effects of cholest-5-EN-3-one in animal models are dose-dependent. At low doses, cholest-5-EN-3-one has been shown to modulate cholesterol metabolism and improve lipid profiles . At high doses, it can induce toxic effects, including hepatotoxicity and oxidative stress . These adverse effects highlight the importance of careful dosage regulation in experimental and therapeutic applications.

Metabolic Pathways

Cholest-5-EN-3-one is involved in several metabolic pathways, primarily related to cholesterol metabolism. It is an intermediate in the biosynthesis of steroid hormones and bile acids. The conversion of cholest-5-EN-3-one to pregnenolone by 3β-hydroxysteroid dehydrogenase is a key step in steroidogenesis . Additionally, cholest-5-EN-3-one can be further metabolized to cholest-4-EN-3-one by cholesterol oxidase .

Transport and Distribution

Within cells and tissues, cholest-5-EN-3-one is transported and distributed through interactions with specific transporters and binding proteins. Lipoproteins, such as low-density lipoprotein (LDL) and high-density lipoprotein (HDL), play a crucial role in the transport of cholest-5-EN-3-one in the bloodstream . These lipoproteins facilitate the delivery of cholest-5-EN-3-one to target tissues, where it can exert its biochemical effects.

Subcellular Localization

Cholest-5-EN-3-one exhibits specific subcellular localization, which influences its activity and function. It is primarily localized in the endoplasmic reticulum and mitochondria, where it participates in the biosynthesis of steroid hormones and bile acids . The targeting of cholest-5-EN-3-one to these organelles is mediated by specific targeting signals and post-translational modifications.

準備方法

合成経路と反応条件

コレステ-5-エン-3-オンは、いくつかの方法で合成できます。一般的な方法の1つは、コレステロールの酸化です。 このプロセスは通常、ジクロロメタンなどの溶媒の存在下で、三酸化クロムまたはクロム酸ピリジニウムなどの酸化剤を使用することを含みます 。 別の方法としては、沸騰するエタノールまたはメタノール中で亜鉛粉末を用いて、ジブロモコレスタンオンの脱臭素化を行う方法があります .

工業生産方法

コレステ-5-エン-3-オンの工業生産では、多くの場合、酵素反応が用いられます。例えば、ロドコッカス属のコロステロールオキシダーゼを用いることで、水性/有機性二相系においてコレステロールをコレステ-5-エン-3-オンに変換することができます。 この方法は、高収率で高純度であるため、大規模生産に適しています .

化学反応解析

反応の種類

コレステ-5-エン-3-オンは、以下のようなさまざまな化学反応を起こします。

酸化: コレステ-4-エン-3-オンを生成するためにさらに酸化されます。

還元: コレステ-5-エン-3-オンの還元により、コレステ-5-エン-3-オールが生成されます。

一般的な試薬と条件

酸化: 三酸化クロム、クロム酸ピリジニウム。

還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。

生成される主な生成物

酸化: コレステ-4-エン-3-オン。

還元: コレステ-5-エン-3-オール。

化学反応の分析

Types of Reactions

CHOLEST-5-EN-3-ONE undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form cholest-4-en-3-one.

Reduction: Reduction of CHOLEST-5-EN-3-ONE can yield cholest-5-en-3-ol.

Substitution: It can participate in substitution reactions, such as halogenation, where chlorine or bromine atoms replace hydrogen atoms

Common Reagents and Conditions

Oxidation: Chromium trioxide, pyridinium chlorochromate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Chlorine, bromine in solvents like chloroform or chlorobenzene.

Major Products Formed

Oxidation: Cholest-4-en-3-one.

Reduction: Cholest-5-en-3-ol.

Substitution: 5α,5β-dichloride, 5β,6α-dichloride.

類似化合物との比較

類似化合物

コレステ-4-エン-3-オン: 第4炭素と第5炭素間に二重結合を持つ、コレステロールの別の酸化形です。

コレステ-5-エン-3-オール: 第3炭素にヒドロキシル基を持つ、コレステ-5-エン-3-オンの還元形です。

コレステ-7-エン-3-オン: 第7炭素と第8炭素間に二重結合を持つ、類似の化合物です

独自性

コレステ-5-エン-3-オンは、その特定の構造のために、独自の生化学反応と経路に関与することができます。 NFκB活性化を阻害し、炎症を抑制する能力は、他のコレステロール誘導体とは異なります .

特性

IUPAC Name |

10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,22-25H,6-8,10-17H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGCLNOIGPMGLDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(=O)C4)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

601-54-7 | |

| Record name | Cholesterone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118979 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of cholest-5-en-3-one?

A1: The molecular formula of cholest-5-en-3-one is C27H44O, and its molecular weight is 384.64 g/mol. []

Q2: What spectroscopic data is available for cholest-5-en-3-one?

A2: Researchers frequently use IR, 1H NMR, and 13C NMR spectroscopy to characterize cholest-5-en-3-one. These techniques provide information about the functional groups and the carbon skeleton of the molecule. [, , , , ]

Q3: What is the role of cholest-5-en-3-one in the enzymatic conversion of cholesterol to cholest-4-en-3-one?

A3: Cholest-5-en-3-one acts as an intermediate in the reaction catalyzed by cholesterol oxidase. The enzyme first oxidizes cholesterol to cholest-5-en-3-one, which is subsequently isomerized to cholest-4-en-3-one. [, , , ]

Q4: How does the H121A mutation in cholesterol oxidase affect the isomerization of cholest-5-en-3-one?

A4: Interestingly, the H121A mutation, while impacting the flavin reduction step, does not significantly affect the isomerization of cholest-5-en-3-one to cholest-4-en-3-one. This suggests that the isomerization step is relatively independent of this particular residue. []

Q5: Can other enzymes besides cholesterol oxidase utilize cholest-5-en-3-one as a substrate?

A5: Yes, cholest-4-en-3-one-Δ1-dehydrogenase, an enzyme involved in the anoxic metabolism of cholesterol, can oxidize cholest-5-en-3-one, albeit with lower catalytic efficiency compared to its preferred substrate, cholest-4-en-3-one. []

Q6: How does the stereochemistry of cholest-5-en-3-one influence its reactions?

A6: The stereochemistry of the molecule, particularly around the double bond, plays a crucial role in determining the stereochemical outcome of reactions such as epoxidation, halogenation, and singlet oxygenation. [, , , ]

Q7: Can cholest-5-en-3-one undergo rearrangement reactions?

A7: Yes, in the presence of acids like acetic acid or trichloroacetic acid, cholest-5-en-3-one rearranges to cholest-4-en-3-one. This isomerization involves protonation and deprotonation steps, and the stereochemistry of the product is influenced by the reaction conditions. [, ]

Q8: What is a significant application of cholest-5-en-3-one in organic synthesis?

A8: Cholest-5-en-3-one serves as a versatile starting material for synthesizing a variety of steroidal compounds. Researchers have used it to create steroidal thiazolidinones, spiro-oxadiazolines, and pyridines. These syntheses highlight the utility of cholest-5-en-3-one in constructing diverse heterocyclic systems. [, , ]

Q9: Does cholest-5-en-3-one exhibit any biological activity?

A9: Research suggests that cholest-5-en-3-one might have potential anti-diabetic effects. Studies in db/db mice showed that dietary cholest-5-en-3-one could alleviate hyperglycemia and hyperinsulinemia, possibly by reducing inflammatory cytokine production via suppression of the NFκB signaling pathway. []

Q10: How does cholest-5-en-3-one interact with cell membranes?

A10: Studies in Acholeplasma laidlawii have shown that the effects of cholest-5-en-3-one on cell membranes are dependent on the acyl chain composition of the membrane lipids. While it may stimulate growth in membranes with saturated acyl chains, it can cause lysis in those with unsaturated chains. []

Q11: Can cholest-5-en-3-one be utilized by microorganisms?

A11: Yes, certain microorganisms, such as Mycoplasma mycoides, can utilize cholest-5-en-3-one for growth, but it might also inhibit the growth-promoting effects of cholesterol in other species. []

Q12: How is cholest-5-en-3-one quantified in biological samples?

A12: Gas-liquid chromatography (GLC) is commonly employed for the detection, resolution, and quantification of cholest-5-en-3-one in biological samples, especially when analyzing complex mixtures of sterols. []

Q13: Are there any biosensor applications for cholest-5-en-3-one?

A13: Researchers are exploring the use of cholest-5-en-3-one in amperometric biosensors for determining free cholesterol levels in serum samples. These biosensors leverage the electron transfer occurring during the enzymatic conversion of cholesterol to cholest-4-en-3-one via cholest-5-en-3-one. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。